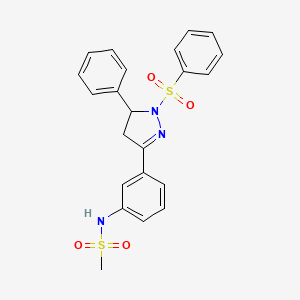

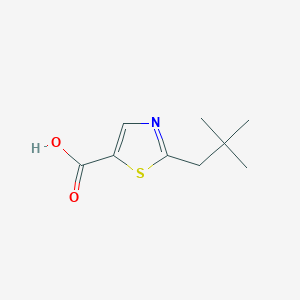

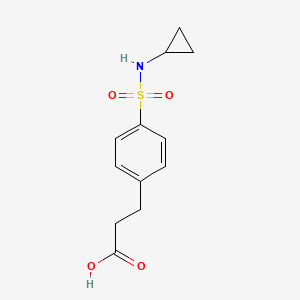

![molecular formula C18H15N3O4 B2833412 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034393-87-6](/img/structure/B2833412.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds related to "1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea" have been extensively studied for their synthetic routes and structural characterization. For instance, the synthesis of derivatives of 3,4-dihydro-6H,8H-pyrimido [4,5-c] [1,2] oxazin-7-one highlighted innovative approaches to crafting complex heterocyclic structures, showcasing the chemical versatility of related compounds (Lin & Brown, 1989). Similarly, the study on substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation provided insights into the chemical behavior and interaction capabilities of these compounds, revealing their potential in forming stable, biologically relevant complexes (Chien et al., 2004).

Catalytic and Biological Activities

Research on urea-functionalized self-assembled molecular prisms demonstrated the application of similar compounds in heterogeneous catalysis, particularly in water. These studies reveal the potential of urea derivatives in facilitating environmentally friendly chemical reactions through innovative catalytic approaches (Howlader et al., 2016). Moreover, the synthesis and antimicrobial activity of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas highlighted the antimicrobial potential of urea derivatives, underscoring their significance in developing new antimicrobial agents (Reddy et al., 2003).

Antioxidant Properties

The preparation, characterization, and antioxidant determination of coumarin substituted heterocyclic compound study provided evidence of the antioxidant capabilities of structurally related compounds. This research underscores the importance of these compounds in combating oxidative stress, a crucial factor in many chronic diseases (Abd-Almonuim et al., 2020).

Corrosion Inhibition

Amino acid compounds, closely related in functionality to the urea derivatives, have been investigated for their use as eco-friendly corrosion inhibitors. These studies demonstrate the compounds' effectiveness in protecting metals from corrosion, especially in acidic environments, highlighting their utility in industrial applications (Yadav et al., 2015).

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-18(21-15-1-2-16-17(6-15)25-11-24-16)20-8-12-5-14(9-19-7-12)13-3-4-23-10-13/h1-7,9-10H,8,11H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPBTYBEJOABTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

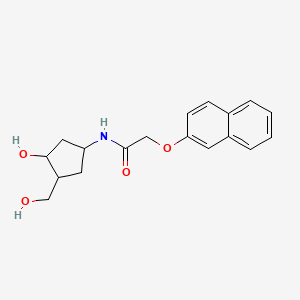

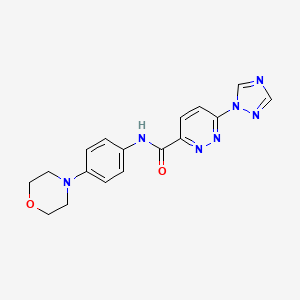

![3-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2833332.png)

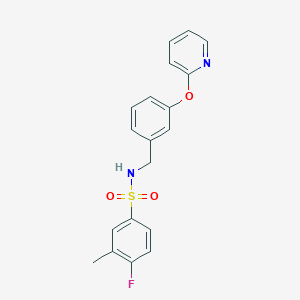

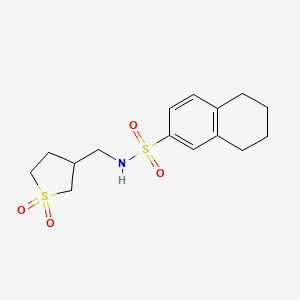

![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)

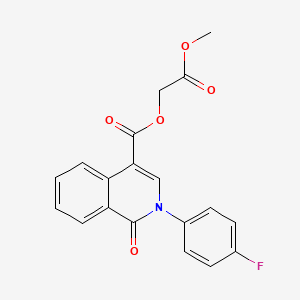

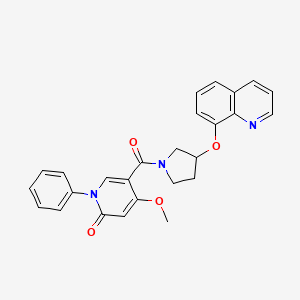

![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)

![1-(2-chlorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2833346.png)